molecular formula C8H8INO2 B185911 Methyl 2-amino-6-iodobenzoate CAS No. 147494-20-0

Methyl 2-amino-6-iodobenzoate

Cat. No.: B185911
CAS No.: 147494-20-0
M. Wt: 277.06 g/mol
InChI Key: WLALCEBDEFFUEC-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-iodobenzoate is an organic compound with the molecular formula C8H8INO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 2-position and an iodine atom at the 6-position. This compound is typically a solid with a white to off-white appearance and is sparingly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-6-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-amino benzoate. The process typically includes the following steps:

    Nitration: Methyl benzoate is nitrated to form methyl 2-nitrobenzoate.

    Reduction: The nitro group is reduced to an amino group, yielding methyl 2-amino benzoate.

    Iodination: The amino group is protected, and the compound is iodinated at the 6-position using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, followed by iodination under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-6-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can oxidize the amino group.

    Reduction: Catalytic hydrogenation or metal hydrides can reduce the amino group.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amino derivatives with different substituents.

Scientific Research Applications

Methyl 2-amino-6-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-iodobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can facilitate the formation of covalent bonds with biological molecules, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • Methyl 2-amino-5-iodobenzoate
  • Methyl 2-iodobenzoate
  • Methyl 2-amino benzoate

Comparison:

  • Methyl 2-amino-6-iodobenzoate vs. Methyl 2-amino-5-iodobenzoate: The position of the iodine atom differs, which can affect the compound’s reactivity and interaction with other molecules.
  • This compound vs. Methyl 2-iodobenzoate: The presence of the amino group in the former provides additional sites for chemical reactions and interactions.
  • This compound vs. Methyl 2-amino benzoate: The iodine atom in the former introduces unique reactivity and potential for further functionalization.

This compound stands out due to its unique substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-amino-6-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLALCEBDEFFUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147494-20-0
Record name methyl 2-amino-6-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of sodium hydroxide (0.35 g, 8.8 mM) in methanol (31 mL) was added 5-iodo-2H-3,1-benzoxazine-2,4(1H)-dione (18.5 g, 64.0 mM). The mixture was heated at 60° C. for 1.5 hr. An additional quantitiy of sodium hydroxide (0.10 g, 2.5 mM) was added to the reaction mixture and stirring at 60° C. was continued for an additonal 1 hr. After cooling to room temperature, the reaction mixture was concentrated and the residue was taken up in ethyl acetate. The ethyl acetate was washed successively with water, brine, dilute aqueous sodium hydroxide, and water. After drying over MgSO4, the ethyl acetate was filtered and concentrated to leave (13.9 g, 78.4%) of the title ester as a brown oil; MS(CI): 278 (M+H).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Name
Yield
78.4%

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